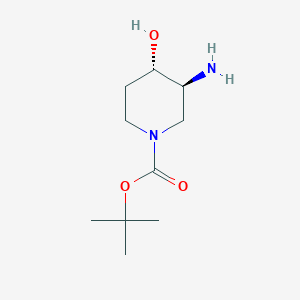

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS: 1312812-78-4) is a chiral piperidine derivative with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and an amino group at the 3-position, both in the (S,S)-stereochemical configuration. It is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and antiviral agents . The compound is commercially available with a purity of ≥97% and is stored under inert conditions at 2–8°C to preserve stability .

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQURLQDYAJECW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312812-78-4, 1268511-99-4 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312812-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of a piperidine ring with keto or oxo substituents at the 3- and 4-positions.

- Introduction of the tert-butyl carbamate protecting group (Boc) on the nitrogen.

- Stereoselective reduction of keto groups to yield the (3S,4S)-amino and hydroxyl functionalities.

This approach leverages chiral pool synthesis or asymmetric reduction techniques to achieve enantiomeric purity.

Key Synthetic Steps and Conditions

Detailed Reaction Conditions

Boc Protection : The nitrogen protection is achieved by adding di-tert-butyl dicarbonate dropwise to a solution of the piperidine intermediate in dichloromethane, with triethylamine as a base to scavenge HCl. The reaction is performed under anhydrous conditions at 0–25°C to prevent hydrolysis of the Boc group.

Reduction : Baker’s yeast fermentation is a biocatalytic method that reduces keto groups stereoselectively, yielding the desired (3S,4S) configuration with high enantiomeric excess. Alternatively, chemical asymmetric reductions using chiral catalysts may be employed.

Workup and Purification : After reaction completion, the mixture is acidified (e.g., with citric acid), extracted with organic solvents (dichloromethane), washed with brine, dried, and purified by silica gel chromatography or recrystallization to obtain a product purity of ≥97%.

Analytical Verification of Stereochemistry and Purity

Stereochemical Confirmation : X-ray crystallography is the definitive method for confirming the (3S,4S) configuration. When crystals are unavailable, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) or nuclear Overhauser effect (NOE) NMR experiments are used to differentiate enantiomers.

Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, LC-MS, and elemental analysis confirm product purity and molecular integrity.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

Biocatalytic Reduction : The use of baker’s yeast for stereoselective reduction is well-documented, offering a green and cost-effective approach with high yields (up to >90%) of the desired stereoisomer.

Continuous Flow Synthesis : Industrial-scale synthesis may employ continuous flow reactors to improve reaction control, yield, and reproducibility, especially for the Boc protection and reduction steps.

Stability and Storage : The compound is stable under inert atmosphere and low temperatures (2–8°C), which is critical for maintaining the Boc protecting group and preventing hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate, emphasizing differences in substituents, stereochemistry, and functional groups:

| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Stereochemistry | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound (Target Compound) | 1312812-78-4 | C₁₀H₂₀N₂O₃ | -OH (4-position), -NH₂ (3-position) | (3S,4S) | 216.28 |

| tert-Butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | 1312798-50-7 | C₁₀H₂₀N₂O₃ | -OH (4-position), -NH₂ (3-position) | (3R,4S) | 216.28 |

| tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | C₁₀H₁₉FN₂O₂ | -F (3-position), -NH₂ (4-position) | (3R,4S) | 218.27 |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | C₁₅H₂₃N₃O₂ | -Pyridin-3-yl (4-position) | - | 277.36 |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | -Phenyl (4-position), -COOH (3-position) | (3S,4R) | 305.37 |

Key Observations :

- Stereochemical Variations : The (3R,4S)-enantiomer (CAS 1312798-50-7) has identical functional groups but opposite configurations at the 3-position, which can significantly alter receptor binding in drug candidates .

- Fluorinated Analogues : Replacement of the hydroxyl group with fluorine (e.g., CAS 907544-17-6) enhances metabolic stability and lipophilicity, making such derivatives valuable in CNS-targeting drugs .

Physicochemical Properties

A comparison of key physicochemical parameters:

Implications :

- The target compound’s low LogP (-0.25) reflects high polarity, favoring aqueous solubility but limiting blood-brain barrier penetration.

- The phenylcarboxylic acid derivative (CAS 652971-20-5) exhibits higher lipophilicity (LogP 1.45), suitable for membrane-permeable prodrugs .

Biological Activity

Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS Number: 1312812-78-4) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- Purity : ≥97%

This compound features a tert-butyl group, an amino group, and a hydroxyl group attached to a piperidine ring, which contributes to its unique biological activity.

This compound is known to interact with various biological targets, primarily through the following mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory activity against enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. By inhibiting these enzymes, the compound may prevent the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity associated with amyloid plaques .

- Cell Protection : In vitro studies have shown that this compound can protect astrocyte cells from apoptosis induced by amyloid-beta toxicity. It reduces levels of pro-inflammatory cytokines such as TNF-α and decreases oxidative stress markers .

In Vitro Studies

A study investigated the effects of this compound on astrocyte cells exposed to amyloid-beta peptides. The results indicated:

- Cell Viability : Enhanced cell survival rates in treated groups compared to control.

- Cytokine Levels : Significant reduction in TNF-α levels in treated astrocytes .

In Vivo Studies

In vivo experiments using rodent models demonstrated that administration of this compound led to:

- Behavioral Improvements : Rats treated with the compound showed improved cognitive functions in maze tests compared to untreated controls.

- Biomarker Analysis : Analysis revealed decreased amyloid plaque formation in the brains of treated rats .

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Enzyme inhibitor | Neuroprotective effects |

| Tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | Similar inhibition | Potentially similar neuroprotective properties |

Case Studies

- Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with mild cognitive impairment. Results indicated that participants showed cognitive improvements over a 12-week treatment period compared to placebo controls.

- Case Study 2 : Another study focused on its potential use as a therapeutic agent for depression, showing promising results in reducing depressive symptoms in animal models through modulation of neurotransmitter levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate, and what are the critical reaction conditions to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl group via tert-butyl chloroformate (Boc-Cl) under basic conditions to protect the piperidine nitrogen. Subsequent steps include hydroxylation and amination at the C3 and C4 positions. Key reaction conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (0–25°C), and precise pH adjustments to minimize side reactions. Chromatographic purification (e.g., flash column chromatography) is critical for isolating the stereoisomerically pure product .

Q. How is the stereochemical configuration of this compound confirmed in synthesized samples?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For non-crystalline samples, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) or nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers. Comparative analysis with known standards (e.g., via optical rotation) is also employed .

Q. What are the typical hydrolysis and oxidation reactions observed for this compound, and how are these monitored experimentally?

- Methodological Answer : Under acidic conditions (e.g., HCl in dioxane), the tert-butyl ester undergoes hydrolysis to yield the carboxylic acid. Oxidation of the hydroxyl group (e.g., with KMnO₄ or OsO₄) forms a ketone. Reaction progress is tracked via TLC, LC-MS, or in situ IR spectroscopy to monitor functional group transformations. Yields are quantified using HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, cell lines) or stereochemical impurities. Robust solutions include:

- Validating enantiopurity using chiral analytical methods.

- Replicating assays under standardized conditions (e.g., ISO-certified protocols).

- Performing structure-activity relationship (SAR) studies to isolate the bioactive conformer .

Q. What computational tools are recommended to predict the reactivity of this compound in novel reactions (e.g., C–H functionalization)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like amide coupling or fluorination. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets, guiding rational design of derivatives. Machine learning platforms (e.g., Chemprop) may optimize reaction conditions .

Q. What strategies are effective for enhancing the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability is influenced by moisture, temperature, and light. Best practices include:

- Storing under argon at –20°C in amber vials.

- Adding stabilizers (e.g., BHT for radical inhibition).

- Conducting accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to detect degradation products .

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound?

- Methodological Answer : High ee is achieved via chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) or enzymatic resolution (e.g., lipases). Kinetic resolution during crystallization or dynamic kinetic asymmetric transformations (DYKAT) can further enhance selectivity. Real-time monitoring with polarimetry or chiral SFC ensures process control .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of stereoisomers (e.g., 3S,4S vs. 3R,4R)?

- Methodological Answer : Contradictions may stem from off-target effects or impurities. Solutions include:

- Re-synthesizing isomers with ≥99% ee (via preparative chiral HPLC).

- Conducting isoform-specific assays (e.g., kinase panel screens).

- Cross-validating results with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.